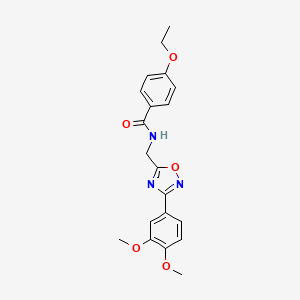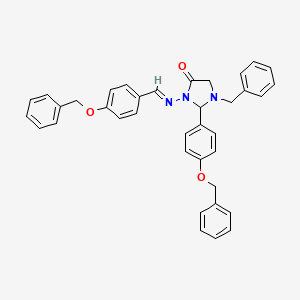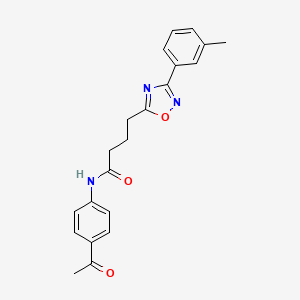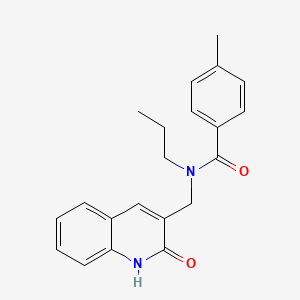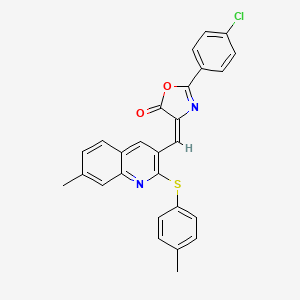
4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as Cmpd 1, is a chemical compound with potential therapeutic applications. This compound is a member of the quinoline family and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide 1 is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II and histone deacetylase. It may also activate certain pathways involved in apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound 1 has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to have antioxidant effects, which may help protect cells from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide 1 has several advantages and limitations for lab experiments. One advantage is its potential as a therapeutic agent for cancer and other diseases. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential. In addition, further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions related to 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide 1. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to explore its potential as a treatment for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to determine its safety and efficacy in humans, which may pave the way for clinical trials.
Métodos De Síntesis
The synthesis of 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide 1 has been achieved through various methods. One of the most commonly used methods involves the reaction of 2-hydroxy-8-methylquinoline with m-toluidine in the presence of chloroform and triethylamine. The resulting product is then treated with 4-chlorobenzoyl chloride to yield this compound 1. Other methods involve the use of different reagents and solvents, such as acetic anhydride and acetonitrile.
Aplicaciones Científicas De Investigación
4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide 1 has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. In addition, it has been found to have anti-inflammatory and antioxidant effects. These properties make it a promising candidate for the development of new drugs for cancer and other diseases.
Propiedades
IUPAC Name |
4-chloro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-5-3-8-22(13-16)28(25(30)18-9-11-21(26)12-10-18)15-20-14-19-7-4-6-17(2)23(19)27-24(20)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVRWIJJSHWDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

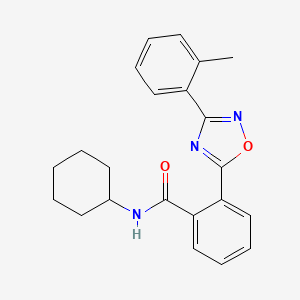
![3,4,5-triethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698110.png)



